Yttrium aluminum oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Yttrium aluminum oxide is a compound that combines yttrium and aluminum with oxygen. It is known for its excellent thermal and chemical stability, making it a valuable material in various high-temperature and high-stress applications. This compound is often used in the form of yttrium aluminum garnet, which is a crystalline material with a wide range of industrial and scientific applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Yttrium aluminum oxide can be synthesized using several methods, including sol-gel processes, solid-state reactions, and microwave hybrid sintering. In the sol-gel method, metal alkoxides of yttrium and aluminum are used as precursors. These precursors undergo hydrolysis and condensation reactions to form a gel, which is then dried and calcined to produce this compound . Solid-state reactions involve mixing yttrium oxide and aluminum oxide powders, followed by high-temperature calcination to form the desired compound . Microwave hybrid sintering is another method where yttrium oxide nanoparticles are used as reinforcement in an aluminum matrix, and the mixture is subjected to microwave heating to achieve the desired phase .

Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature solid-state reactions. This method involves mixing yttrium oxide and aluminum oxide powders in stoichiometric ratios and heating the mixture at temperatures above 1000°C. The high temperature facilitates the diffusion of ions and the formation of a homogeneous crystalline phase .

Análisis De Reacciones Químicas

Types of Reactions: Yttrium aluminum oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include metal alkoxides, nitrates, and chlorides. The reactions are typically carried out under controlled atmospheres to prevent unwanted side reactions. For example, the sol-gel process requires a controlled pH and temperature to ensure the formation of a stable gel .

Major Products Formed: The major products formed from the reactions involving this compound include yttrium aluminum garnet, yttrium aluminide, and various mixed oxides. These products have distinct properties and applications, depending on their composition and structure .

Aplicaciones Científicas De Investigación

Yttrium aluminum oxide has a wide range of scientific research applications. In chemistry, it is used as a catalyst and a host material for various dopants. In biology and medicine, this compound nanoparticles are used for imaging and therapeutic purposes due to their biocompatibility and unique optical properties . In industry, this compound is used in the production of high-strength ceramics, laser materials, and optical fibers .

Mecanismo De Acción

The mechanism of action of yttrium aluminum oxide depends on its specific application. In catalysis, the compound provides active sites for chemical reactions, facilitating the conversion of reactants to products. In medical imaging, this compound nanoparticles interact with biological tissues, providing contrast for imaging techniques. The molecular targets and pathways involved in these processes vary depending on the specific application and the form of this compound used .

Comparación Con Compuestos Similares

Yttrium aluminum oxide is often compared with other similar compounds, such as yttrium aluminum garnet, yttrium aluminide, and mixed yttrium-aluminum oxides. These compounds share some properties but differ in their specific applications and performance characteristics. For example, yttrium aluminum garnet is widely used in laser applications due to its excellent optical properties, while yttrium aluminide is used in high-temperature structural materials .

List of Similar Compounds:- Yttrium aluminum garnet (YAG)

- Yttrium aluminide (Al₃Y)

- Mixed yttrium-aluminum oxides

This compound stands out due to its unique combination of thermal stability, chemical resistance, and versatility in various applications.

Actividad Biológica

Yttrium aluminum oxide (YAlO₃), also known as yttrium garnet, is a compound that has garnered attention due to its unique biological activities. This article explores the biological properties of this compound, focusing on its antioxidant, antimicrobial, and neuroprotective effects, supported by relevant case studies and research findings.

1. Antioxidant Properties

This compound exhibits significant antioxidant activity, which is crucial in protecting cells from oxidative stress. Research indicates that nanoparticles of yttrium oxide (Y₂O₃) can reduce reactive oxygen species (ROS) levels in cells, demonstrating a direct antioxidant effect. In a study involving HT22 nerve cells, Y₂O₃ nanoparticles were shown to decrease ROS accumulation by approximately 50% at a concentration of 20 µg/mL and up to tenfold at higher concentrations .

Table 1: Antioxidant Activity of this compound Nanoparticles

| Concentration (µg/mL) | ROS Reduction (%) |

|---|---|

| 20 | 50 |

| 200 | 90 |

This data suggests that this compound can effectively mitigate oxidative stress, which is essential for maintaining cellular health and preventing apoptosis.

2. Antimicrobial Activity

This compound also demonstrates antimicrobial properties. Studies have shown that yttrium oxide nanoparticles exhibit effective antibacterial activity against various pathogenic bacteria such as E. coli, Staphylococcus aureus, and Salmonella paratyphi. The mechanism behind this activity may involve the generation of ROS upon contact with bacterial cells, leading to cellular damage and death .

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| S. paratyphi | 16 |

These findings underline the potential of this compound as an effective antimicrobial agent in various applications, including medical devices and coatings.

3. Neuroprotective Effects

This compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Research indicates that Y₂O₃ nanoparticles can protect nerve cells from oxidative stress-induced damage. A study highlighted that these nanoparticles could inhibit apoptosis in pancreatic islets and promote insulin secretion, suggesting a role in protecting beta-cell function under oxidative stress conditions .

Case Study: Neuroprotection in Animal Models

In a rat model study, the administration of yttrium oxide nanoparticles resulted in reduced neuronal cell death and improved cognitive functions following oxidative injury. The protective effects were attributed to the ability of Y₂O₃ to modulate oxidative stress pathways and enhance cellular viability .

The biological activity of this compound can be attributed to several mechanisms:

- Direct Antioxidant Action : this compound nanoparticles can directly scavenge free radicals, reducing oxidative damage.

- Modulation of Signaling Pathways : These nanoparticles may influence cellular signaling pathways related to apoptosis and inflammation.

- Enhancement of Immune Response : The production of ROS by these nanoparticles can stimulate immune responses, enhancing overall cellular defense mechanisms .

Propiedades

IUPAC Name |

oxo(oxoalumanyloxy)alumane;oxo(oxoalumanyloxy)yttrium;oxo(oxoyttriooxy)yttrium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5Al.12O.3Y |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMSSWCUCPDVED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

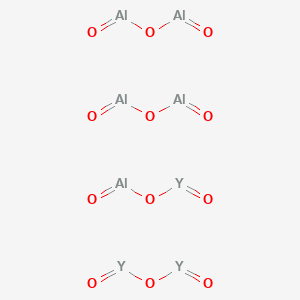

O=[Al]O[Al]=O.O=[Al]O[Al]=O.O=[Al]O[Y]=O.O=[Y]O[Y]=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al5O12Y3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.